

what is the origin of the peptide Sauvagine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sauvagine

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An In-depth Technical Guide on the Origin of the Peptide **Sauvagine**

Introduction

Sauvagine is a naturally occurring polypeptide first discovered in the 1980s.[1] It belongs to the corticotropin-releasing factor (CRF) family of neuropeptides, which play crucial roles in the stress response and homeostasis.[2][3] This peptide is structurally and functionally related to mammalian peptides such as corticotropin-releasing hormone (CRH) and urocortins, as well as urotensin I found in fish.[2][4] Its potent and diverse pharmacological activities, including profound effects on the cardiovascular, renal, and endocrine systems, have made it a subject of significant scientific interest.[5][6] This document provides a comprehensive overview of the origin, discovery, biochemical properties, and mechanism of action of **Sauvagine**, intended for researchers, scientists, and professionals in drug development.

Discovery and Isolation

Sauvagine was originally isolated from the skin of the South American frog, *Phyllomedusa sauvagei*. [1][2][5][7] The skin of amphibians is a rich source of bioactive peptides, often serving as a chemical defense mechanism. [8][9] Initial investigations into the methanol extracts of *P. sauvagei* skin revealed a substance with potent hypotensive and antidiuretic effects in rats. [1] [6] This led to the purification and characterization of the active polypeptide, which was named **Sauvagine**. [1] Further studies have identified **Sauvagine** in the skin of several other *Phyllomedusa* species. [6] A related peptide, PD-**sauvagine**, was later discovered in the skin secretions of the Mexican giant leaf frog, *Pachymedusa dacnicolor*. [10]

Biochemical Characterization

Sauvagine is a 40-amino-acid peptide with a molecular weight of 4596 Da.^{[1][2][3]} Its primary structure is characterized by a pyroglutamic acid (pGlu) residue at the N-terminus and an amidated isoleucine residue at the C-terminus.^{[2][5]} These modifications are common in bioactive peptides and contribute to their stability and activity.

Table 1: Biochemical Properties of Sauvagine

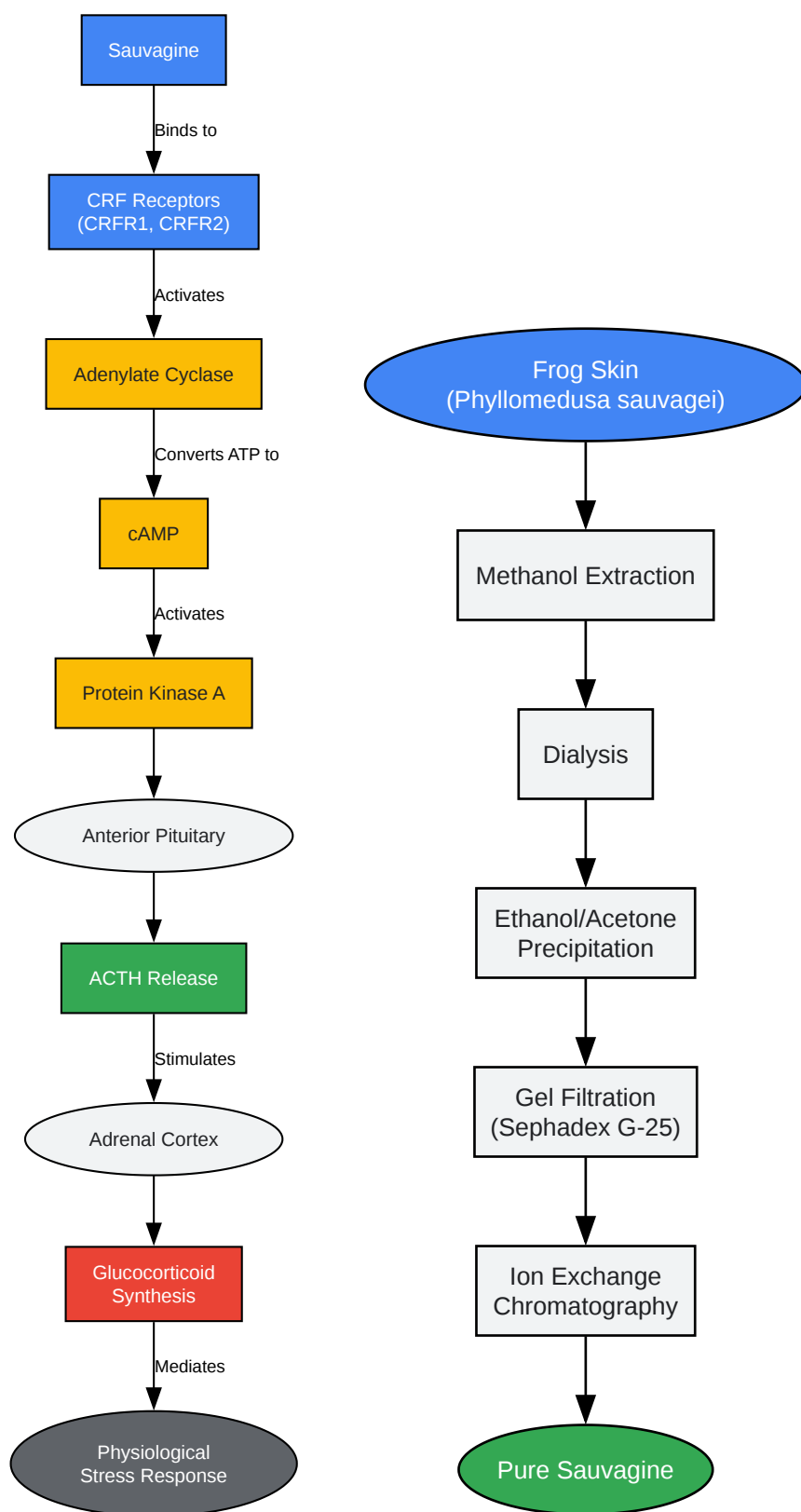
Property	Description	Reference
Source Organism	Phyllomedusa sauvagei (frog)	[1][2][5]
Family	Corticotropin-Releasing Factor (CRF)	[2][3]
Length	40 amino acid residues	[1][2]
Molecular Weight	4596 Da	[3]
N-terminus	Pyroglutamic acid (pGlu)	[2][5]
C-terminus	Amidation (-NH ₂)	[2][5]
Amino Acid Sequence	pGlu-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH ₂	[3][5]

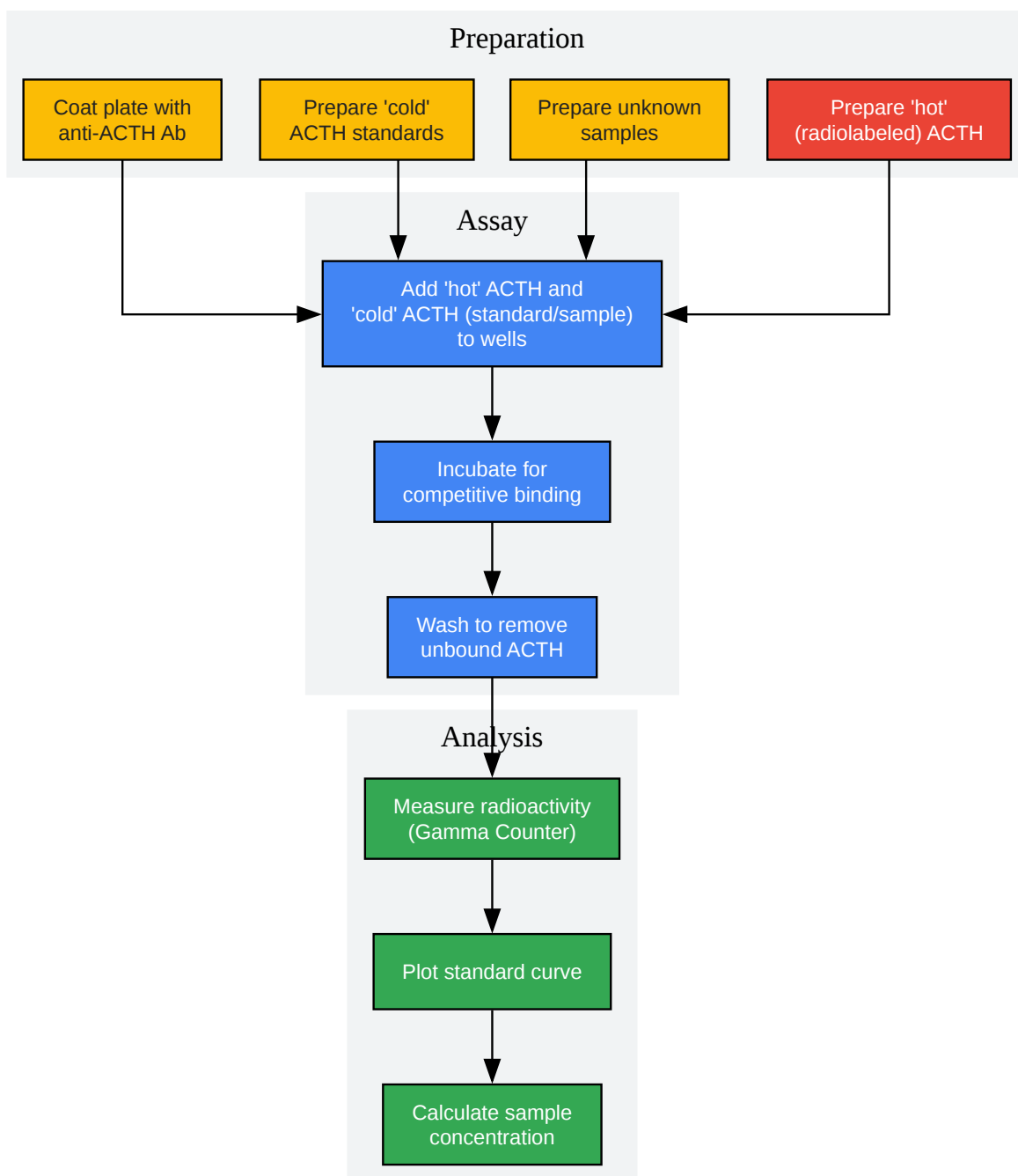
Mechanism of Action and Physiological Effects

Sauvagine exerts its biological effects by interacting with CRF receptors, specifically CRFR1 and CRFR2.^{[2][4]} These G protein-coupled receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system.^{[4][11]} Binding of **Sauvagine** to these receptors initiates a signaling cascade that leads to a variety of physiological responses.

Signaling Pathway

The binding of **Sauvagine** to CRF receptors, primarily in the anterior pituitary, stimulates the synthesis and release of adrenocorticotrophic hormone (ACTH).[3] ACTH then acts on the adrenal glands to stimulate the production of glucocorticoids, such as cortisol. This pathway is central to the body's response to stress.





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- To cite this document: BenchChem. [what is the origin of the peptide Sauvagine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013155#what-is-the-origin-of-the-peptide-sauvagine]

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